7-Phenyl-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one
Overview
Description
7-Phenyl-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused imidazole and pyridine ring system, contributes to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst. For example, the reaction of 2-aminopyridine with benzaldehyde in the presence of an acid catalyst can yield the desired compound through an intramolecular cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for precise control of reaction conditions and efficient scaling up of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
7-Phenyl-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Phenyl-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s unique structure allows it to bind to specific sites on target molecules, thereby exerting its effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another member of the imidazo[1,2-a] family with similar biological activities.
Imidazo[1,2-a]pyrazine: Known for its versatility in organic synthesis and drug development.
Imidazo[1,5-a]pyridine: Exhibits unique optical and biological properties.
Uniqueness
7-Phenyl-2,
Properties
CAS No. |
66066-06-6 |
---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
7-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one |
InChI |
InChI=1S/C13H12N2O/c16-13-9-11(10-4-2-1-3-5-10)8-12-14-6-7-15(12)13/h1-5,8-9,14H,6-7H2 |
InChI Key |
CWOWGQFIFRQBJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=CC2=O)C3=CC=CC=C3)N1 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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